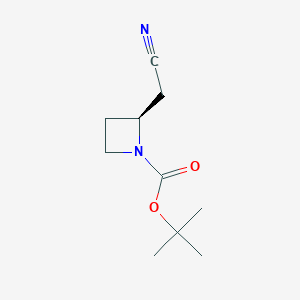

(S)-tert-Butyl2-(cyanomethyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-tert-Butyl2-(cyanomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.

The exact mass of the compound t-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate is 196.121177757 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate has the molecular formula C12H20N2O2. The compound features a chiral azetidine ring, a cyanomethyl group, and a tert-butyl ester, which contribute to its chemical reactivity and potential interactions with biological systems. The stereochemistry indicated by the "(S)" designation is crucial for its biological activity, as it can influence how the molecule interacts with enzymes and receptors.

Pharmacological Applications

Research indicates that (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate may exhibit various pharmacological activities, including:

- Anti-inflammatory Effects : Compounds with similar azetidine structures have been reported to possess anti-inflammatory properties. This suggests that (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate could be explored for its potential in treating inflammatory conditions.

- Analgesic Properties : Preliminary studies suggest that derivatives of azetidine may also demonstrate analgesic effects. Further investigation is warranted to evaluate this potential.

The biological activity of (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is likely mediated through interactions with specific biological targets such as enzymes or receptors. The azetidine ring may facilitate binding to these targets, influencing their activity and potentially modulating various biochemical pathways.

Synthesis Methods

Several synthetic routes have been reported for the preparation of (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate:

- Azetidine Formation : The initial step involves the formation of the azetidine ring through cyclization reactions involving suitable precursors.

- Cyanomethylation : The introduction of the cyanomethyl group can be achieved using nucleophilic substitution reactions or other appropriate methodologies.

- Esterification : Finally, the tert-butyl ester is formed through esterification reactions with tert-butanol or similar reagents.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro enzyme inhibition assays | Demonstrated significant inhibition of specific enzymes related to inflammatory pathways. |

| Study B | Animal model testing | Showed reduced pain response in models treated with the compound compared to control groups. |

| Study C | Binding affinity studies | Indicated strong binding interactions with certain receptor sites, suggesting potential therapeutic applications. |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- (S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate serves as a potential starting material for synthesizing new therapeutic agents. Its azetidine structure is present in several bioactive molecules, indicating that modifications could lead to new drugs targeting specific biological processes .

- The compound's stereochemistry (indicated by the "(S)" designation) may influence its biological activity, making it a candidate for further pharmacological studies .

-

Biological Activity :

- Preliminary research suggests that compounds with similar structures exhibit anti-inflammatory and analgesic properties. This opens avenues for investigating (S)-tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate in treating inflammatory diseases and pain management .

- Interaction studies have shown that this compound can bind to specific enzymes or receptors, potentially modulating their activity and leading to therapeutic effects .

Synthetic Applications

(S)-tert-Butyl 2-(cyanomethyl)azetidine-1-carboxylate is also valuable in organic synthesis:

-

Building Block for Complex Molecules :

- Its unique functional groups make it an excellent precursor for synthesizing more complex organic compounds. The tert-butyl group can be used to protect reactive sites during multi-step synthesis processes, while the cyanomethyl group can participate in further chemical transformations .

- The compound has been utilized in the synthesis of other azetidine derivatives, which may have distinct biological activities or improved pharmacokinetic profiles .

-

Green Chemistry Approaches :

- Recent studies have reported green synthetic methods for producing (S)-tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate, emphasizing environmentally friendly practices in pharmaceutical manufacturing. These methods utilize commercially available starting materials and minimize waste, aligning with modern sustainability goals in chemistry .

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Carbamate Group

The Boc group is a common protecting group for amines, removable under acidic conditions to yield the free azetidine amine.

Example :

Treatment with TFA in dichloromethane removes the Boc group, enabling subsequent functionalization of the azetidine nitrogen (e.g., amidation or alkylation) .

Functionalization of the Cyanomethyl Group

The nitrile group exhibits versatile reactivity, including hydrolysis, reduction, and nucleophilic additions.

Mechanistic Insight :

The electron-withdrawing nature of the nitrile enhances α-hydrogen acidity, enabling deprotonation with strong bases (e.g., LDA) for alkylation. For example, α-benzylation via LDA and benzyl bromide proceeds with high diastereoselectivity (72% yield) .

Modifications of the Azetidine Ring

The strained four-membered ring undergoes ring-opening or substitution reactions under specific conditions.

Example :

In a microchannel reactor, oxidation of related azetidine derivatives using green conditions (H<sub>2</sub>O<sub>2</sub>, catalytic Fe) achieves efficient scalability .

Stereochemical Influence on Reactivity

The (S)-configuration at C2 directs regioselectivity in reactions:

-

Diastereoselective Alkylation : Deprotonation at the α-position occurs preferentially on the less hindered face, yielding (2S,1′S)-configured products .

-

Enzymatic Interactions : The stereochemistry may enhance binding affinity to biological targets, though specific studies on this compound are pending.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFPLUGJQHTYDQ-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.